4,4'-Bicarbanilic acid, 3,3'-dichloro-, diisopropyl ester
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Overview
Description
4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two carbanilic acid groups, each substituted with a chlorine atom at the 3,3’ positions and esterified with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester typically involves the esterification of 4,4’-Bicarbanilic acid, 3,3’-dichloro- with isopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carbanilic acid derivatives, which may interact with enzymes or receptors in biological systems. The chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bicarbanilic acid, 3,3’-dichloro-, dimethyl ester
- 4,4’-Bicarbanilic acid, 3,3’-dichloro-, diethyl ester
- 4,4’-Bicarbanilic acid, 3,3’-dichloro-, dibutyl ester
Uniqueness
4,4’-Bicarbanilic acid, 3,3’-dichloro-, diisopropyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. The isopropyl groups provide steric hindrance, affecting the compound’s reactivity and stability compared to its dimethyl, diethyl, and dibutyl counterparts.
Properties
CAS No. |
6328-40-1 |
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Molecular Formula |
C20H22Cl2N2O4 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
propan-2-yl N-[3-chloro-4-[2-chloro-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-11(2)27-19(25)23-13-5-7-15(17(21)9-13)16-8-6-14(10-18(16)22)24-20(26)28-12(3)4/h5-12H,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
ITFXPKXWOFSGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)C2=C(C=C(C=C2)NC(=O)OC(C)C)Cl)Cl |
Origin of Product |
United States |
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